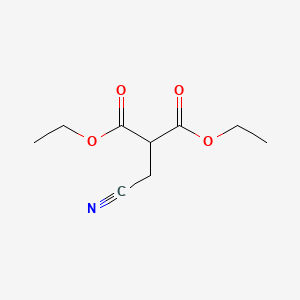

Diethyl 2-(cyanomethyl)malonate

Descripción general

Descripción

Diethyl 2-(cyanomethyl)malonate is an organic compound with the molecular formula C9H13NO4. It is a malonate ester derivative, characterized by the presence of a cyano group attached to the methylene carbon of the malonate structure. This compound is used as an intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl 2-(cyanomethyl)malonate can be synthesized through the cyanoethylation of diethyl malonate. The reaction involves the addition of acrylonitrile to diethyl malonate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethyl acetate .

Industrial Production Methods

In industrial settings, the preparation of this compound involves a continuous reactor system where diethyl malonate and an alkaline catalyst are mixed, and acrylonitrile is introduced to carry out the cyanoethylation reaction. The product is then separated and purified through distillation .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 2-(cyanomethyl)malonate undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Bases: Potassium carbonate for cyanoethylation.

Solvents: Ethyl acetate for cyanoethylation.

Reducing Agents: Lithium aluminum hydride for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted malonates can be formed.

Hydrolysis Products: Diethyl malonate and cyanoacetic acid.

Reduction Products: Diethyl 2-(aminomethyl)malonate.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Diethyl 2-(cyanomethyl)malonate is primarily used as a building block in the synthesis of various organic compounds. Its unique structure allows for diverse reactions, making it a valuable intermediate in synthetic chemistry.

Key Reactions

- Michael Addition : This compound can undergo Michael addition reactions, forming β-substituted derivatives that are crucial in the synthesis of biologically active molecules. For instance, it has been utilized in the synthesis of GABA analogs, which are important in pharmacology .

- Cyclization Reactions : this compound can participate in cyclization reactions to produce lactams and other cyclic structures. These reactions often involve catalytic systems that enhance selectivity and yield .

- Hydrogenation : The cyano group in this compound can be selectively reduced to amines or alcohols, facilitating the synthesis of amine-containing pharmaceuticals .

Applications in Medicinal Chemistry

This compound has been extensively studied for its potential in drug development:

- Synthesis of Baclofen : It has been employed in the synthesis of Baclofen, a muscle relaxant used to treat spasticity. The process involves a series of reactions including Michael addition and cyclization, yielding high enantiomeric purity .

- GABA Derivatives : The compound serves as a precursor for various GABA analogs, which have therapeutic implications in treating anxiety and epilepsy .

Material Science Applications

In addition to its pharmaceutical applications, this compound is also explored in material science:

- Polymer Chemistry : It can be used to synthesize polymeric materials with specific functionalities, enhancing properties such as thermal stability and mechanical strength .

Data Table of Applications

Case Studies

- GABA Analog Synthesis :

- Baclofen Production :

- Polymeric Materials Development :

Mecanismo De Acción

The mechanism of action of diethyl 2-(cyanomethyl)malonate involves its reactivity due to the presence of the cyano and ester groups. The cyano group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or reduction. These reactions allow the compound to act as an intermediate in the synthesis of various target molecules .

Comparación Con Compuestos Similares

Similar Compounds

Diethyl malonate: Lacks the cyano group, making it less reactive in certain substitution reactions.

Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and solubility.

Diethyl 2-(2-cyanoethyl)malonate: Similar to diethyl 2-(cyanomethyl)malonate but with an additional ethyl group on the cyano carbon.

Uniqueness

This compound is unique due to the presence of the cyano group, which enhances its reactivity in nucleophilic substitution reactions compared to diethyl malonate. This makes it a valuable intermediate in the synthesis of more complex molecules .

Actividad Biológica

Diethyl 2-(cyanomethyl)malonate, a compound with the molecular formula , is of significant interest in the field of organic chemistry due to its versatile biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- CAS Number : 17216-62-5

- Molecular Weight : 213.23 g/mol

- Solubility : Very soluble in organic solvents; solubility in water is approximately 12.5 mg/mL.

- Log P (octanol-water partition coefficient) : 1.28, indicating moderate lipophilicity which may affect its bioavailability .

This compound exhibits a range of biological activities primarily due to its ability to act as a Michael acceptor in various nucleophilic addition reactions. The presence of the cyano group enhances its electrophilicity, allowing it to participate in diverse chemical transformations that can lead to biologically active derivatives.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes. For instance, it has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it a compound of interest in drug-drug interaction studies.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For example, a derivative was found effective against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential :

- Neuroprotective Effects :

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Cytotoxicity Assay

In another study, the cytotoxic effects of this compound were assessed using MTT assays on various cancer cell lines. The study revealed IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 40 |

Propiedades

IUPAC Name |

diethyl 2-(cyanomethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPUWLWRKKFWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297460 | |

| Record name | Diethyl (cyanomethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17109-93-2 | |

| Record name | 17109-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (cyanomethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.